molecular formula C9H9NO3S B581143 2-(2-Cyanophenyl)ethanesulfonic acid CAS No. 1223748-51-3

2-(2-Cyanophenyl)ethanesulfonic acid

Cat. No.: B581143
CAS No.: 1223748-51-3
M. Wt: 211.235
InChI Key: VBSDDBNVIZONGX-UHFFFAOYSA-N
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Description

2-(2-Cyanophenyl)ethanesulfonic acid is an organic compound with the molecular formula C₉H₉NO₃S. It is a sulfonic acid derivative of 2-cyanophenylethane and appears as a white crystalline powder that is soluble in water and organic solvents. This compound is used in various fields, including medical, environmental, and industrial research.

Scientific Research Applications

2-(2-Cyanophenyl)ethanesulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

“2-(2-Cyanophenyl)ethanesulfonic acid” is available for experimental and research use . Its potential applications and future directions would depend on the results of ongoing and future research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanophenyl)ethanesulfonic acid typically involves the sulfonation of 2-cyanophenylethane. The process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to ensure the selective formation of the sulfonic acid group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanophenyl)ethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonic acid compounds.

Mechanism of Action

The mechanism of action of 2-(2-Cyanophenyl)ethanesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitrile group may also participate in binding interactions with biological molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyanophenyl)ethanesulfonic acid
  • 2-(2-Cyanophenyl)propane-1-sulfonic acid
  • 2-(2-Cyanophenyl)butane-1-sulfonic acid

Uniqueness

2-(2-Cyanophenyl)ethanesulfonic acid is unique due to its specific structural features, including the position of the nitrile group and the length of the ethane chain. These structural characteristics influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

2-(2-cyanophenyl)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c10-7-9-4-2-1-3-8(9)5-6-14(11,12)13/h1-4H,5-6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSDDBNVIZONGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCS(=O)(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676552
Record name 2-(2-Cyanophenyl)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-51-3
Record name 2-(2-Cyanophenyl)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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